1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C22H37N3O and a molecular weight of 359.55 g/mol . It is known for its unique structure, which includes a benzotriazole ring substituted with a dodecyloxy group and a methylpropyl group. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
The synthesis of 1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the presence of a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted products.
Scientific Research Applications
1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, making it useful in applications such as corrosion inhibition. Additionally, the dodecyloxy and methylpropyl groups can interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler compound without the dodecyloxy and methylpropyl substitutions.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative with a phenol group, used as a UV stabilizer.
5-Chloro-2-(2H-benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with a chloro substitution.
The unique dodecyloxy and methylpropyl groups in this compound provide it with distinct chemical properties and applications compared to these similar compounds.
Biological Activity
1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential therapeutic properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{22}N_3O
- CAS Number : 314273-15-9
The presence of the dodecyloxy group is significant as it enhances the lipophilicity of the compound, potentially affecting its biological interactions.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:
- Bacterial Strains Tested :
- Bacillus subtilis
- Escherichia coli
- Pseudomonas fluorescens
In studies, derivatives with bulky hydrophobic groups displayed enhanced antibacterial properties compared to their smaller counterparts .
Antifungal Activity
The antifungal efficacy of benzotriazole derivatives has also been documented. For example:
- Minimum Inhibitory Concentrations (MICs) :
This suggests that the structural modifications in benzotriazole derivatives can lead to enhanced antifungal properties.
Protozoan Activity
Recent studies have explored the antiparasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. For example:
- In Vitro Studies :
Case Studies and Research Findings
Several studies have highlighted the biological activities of benzotriazole derivatives:
Study | Findings |
---|---|
Jamkhandi et al. (2014) | Reported moderate antibacterial and antifungal activities for various benzotriazole derivatives. |
Pagliero et al. (2019) | Demonstrated protozoan antiparasitic properties of specific benzotriazole derivatives against Trypanosoma cruzi. |
Becerra et al. (2020) | Investigated structure-activity relationships indicating that hydrophobic modifications enhance antimicrobial activities. |
Properties
IUPAC Name |
1-(1-dodecoxy-2-methylpropyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-4-5-6-7-8-9-10-11-12-15-18-26-22(19(2)3)25-21-17-14-13-16-20(21)23-24-25/h13-14,16-17,19,22H,4-12,15,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUZJZNPJNVAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(C(C)C)N1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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